Tri-p-tolylphosphine
Overview
Description
Tri-p-tolylphosphine, also known as tris(4-methylphenyl)phosphine, is an organophosphorus compound with the molecular formula C21H21P. It is a white crystalline solid that is insoluble in water but soluble in organic solvents. This compound is widely used as a ligand in coordination chemistry and as a reagent in organic synthesis .
Mechanism of Action
Target of Action
Tri-p-tolylphosphine is an organic phosphine compound
Mode of Action
It is known that phosphine compounds often act as ligands, forming stable complexes with various metals . These complexes can then participate in a variety of chemical reactions.
Biochemical Pathways
This compound is known to be involved in several types of coupling reactions, including Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura Couplings . These reactions are fundamental in organic synthesis, leading to the formation of various organic compounds.
Result of Action
The result of this compound’s action is the formation of new organic compounds through various coupling reactions . These reactions are crucial in the synthesis of complex organic molecules, including pharmaceuticals and polymers.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of oxygen or moisture may affect the stability of the compound. Additionally, the temperature and pressure conditions can also impact the compound’s reactivity .
Biochemical Analysis
Biochemical Properties
Tri-p-tolylphosphine is known to participate in various biochemical reactions. It is often used as a ligand in homogeneous catalysis
Molecular Mechanism
This compound is known to participate in various types of coupling reactions, such as the Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling
Preparation Methods
Synthetic Routes and Reaction Conditions: Tri-p-tolylphosphine can be synthesized through the reaction of phosphorus trichloride with p-tolylmagnesium bromide (Grignard reagent). The reaction typically proceeds as follows: [ \text{PCl}_3 + 3 \text{p-TolMgBr} \rightarrow \text{P(p-Tol)}_3 + 3 \text{MgBrCl} ] The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation of the phosphine .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Tri-p-tolylphosphine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding phosphine oxide.
Substitution: It participates in substitution reactions, particularly in the formation of metal-phosphine complexes.
Coupling Reactions: It is commonly used as a ligand in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Stille couplings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Metal halides or other electrophilic reagents.
Coupling Reactions: Palladium or nickel catalysts, often in the presence of bases like potassium carbonate or sodium hydroxide.
Major Products:
Oxidation: this compound oxide.
Substitution: Metal-phosphine complexes.
Coupling Reactions: Biaryl compounds or other coupled products.
Scientific Research Applications
Tri-p-tolylphosphine has a wide range of applications in scientific research:
Chemistry: It is extensively used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: It is employed in the synthesis of biologically active compounds and in the study of enzyme mechanisms.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: It is utilized in the production of fine chemicals, agrochemicals, and polymers
Comparison with Similar Compounds
Tri-o-tolylphosphine: Similar in structure but with ortho-methyl groups instead of para-methyl groups.
Tri-m-tolylphosphine: Similar in structure but with meta-methyl groups.
Triphenylphosphine: Lacks the methyl substituents on the phenyl rings.
Uniqueness: Tri-p-tolylphosphine is unique due to its para-methyl substituents, which provide steric hindrance and influence its electronic properties. This makes it particularly effective in certain catalytic applications where other phosphines may not perform as well .
Properties
IUPAC Name |
tris(4-methylphenyl)phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21P/c1-16-4-10-19(11-5-16)22(20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21/h4-15H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXAZIUYTQHYBFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061425 | |
Record name | Phosphine, tris(4-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3061425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1038-95-5 | |
Record name | Tri-p-tolylphosphine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1038-95-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Tris(4-methylphenyl)phosphine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001038955 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tri-p-tolylphosphine | |
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Record name | Phosphine, tris(4-methylphenyl)- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Phosphine, tris(4-methylphenyl)- | |
Source | EPA DSSTox | |
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Record name | Tris(4-methylphenyl)phosphine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.603 | |
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Record name | Tris(4-methylphenyl)phosphine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FKZ7B9Q2BS | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Tri-p-tolylphosphine?
A1: The molecular formula of this compound is C21H21P, and its molecular weight is 304.37 g/mol. []
Q2: What is the structure of this compound?
A2: this compound exhibits threefold rotation symmetry, with the phosphorus atom located on a crystallographic threefold rotatory-inversion axis. The dihedral angles between the symmetry-related benzene rings are 87.40 (18)°. []
Q3: What types of metal complexes can this compound form?
A3: this compound readily forms complexes with various transition metals, including silver(I) [, ], palladium(II) [, , , ], platinum(II) [, , ], nickel(II) [], cobalt(II) [, ], ruthenium(II) [, , ], rhodium(I) [, ], iridium(I) [, ], tin(IV) [], copper(I) [, , , ], and osmium(I) [, ].
Q4: How does the steric bulk of this compound affect complex formation?
A4: The steric bulk of this compound can influence the nuclearity and geometry of metal complexes. For example, it favors the formation of a dimeric copper(I) iodide complex, [Cu2I2(o-tolyl3P)2], compared to the cubane structure observed with the less bulky triphenylphosphine ligand. []
Q5: Can this compound act as a bridging ligand?
A5: Yes, this compound can act as a bridging ligand, as observed in the dinuclear silver(I) thiocyanate complex, [Ag2(NCS)2(C21H21P)4]. [, ]
Q6: What are some notable catalytic applications of this compound complexes?
A6: this compound complexes, particularly those of palladium, have been explored as catalysts for various reactions, including:
- Linear carbonylation of α-alkenes: Palladium(II) complexes like Dichlorobis(tri‐p‐tolylphosphine)palladium(II) catalyze the carbonylation of α-alkenes with alcohols. []
- Hydroformylation: Rhodium-based catalysts containing this compound show activity in the "on water" hydroformylation of 1-hexene. []
- Dicyclopentadiene hydroformylation: The selectivity of Co-Rh/Fe3O4 catalysts in dicyclopentadiene hydroformylation is influenced by the choice of phosphine ligand, including this compound. []
Q7: How does the electronic nature of this compound influence catalytic activity?
A7: The electron-donating methyl groups on the phenyl rings of this compound can impact the electronic properties of the metal center in complexes, potentially influencing catalytic activity and selectivity. For instance, in iridium dioxygen complexes, increased electron density on the iridium center, potentially contributed by the electron-donating nature of this compound, was found to slightly enhance the rate of carbon monoxide oxidation. []
Q8: How stable is this compound under ambient conditions?
A8: this compound is relatively stable under normal conditions but can undergo oxidation to form the corresponding phosphine oxide. []
Q9: Can this compound undergo ligand substitution reactions?
A9: Yes, this compound can be substituted by other ligands in metal complexes. For example, in five-coordinate cobalt dithiolene complexes, the mechanism of substitution by tri-n-butylphosphite changes depending on the oxidation state of the complex, suggesting both associative and dissociative pathways are possible. []
Q10: What are some key spectroscopic techniques for characterizing this compound and its complexes?
A10: Several spectroscopic methods are useful for characterizing this compound and its complexes:
- NMR Spectroscopy: 1H, 13C, and 31P NMR spectroscopy provide valuable information about the structure and dynamics of the ligand and its complexes. [, , , , ]
- IR Spectroscopy: IR spectroscopy is helpful in identifying functional groups and characterizing metal-ligand bonding, such as the presence of carbonyl ligands in metal complexes. [, , ]
- Raman Spectroscopy: Raman spectroscopy can provide complementary information to IR spectroscopy, particularly for characterizing metal-ligand vibrations. []
- UV-Vis Spectroscopy: UV-Vis spectroscopy is used to study electronic transitions and can provide insights into metal-ligand interactions and charge transfer phenomena. [, ]
Q11: Have computational methods been applied to study this compound and its complexes?
A11: Yes, computational methods, including Density Functional Theory (DFT), have been used to study the electronic structure, stability, and reactivity of this compound complexes. For example, DFT studies have been employed to investigate the DNA binding affinity of palladium(II) dithiocarbamate complexes containing this compound. [] Additionally, Time-Dependent Density Functional Theory (TD-DFT) calculations have been used to investigate the luminescent properties of dinuclear Cu(I) complexes containing this compound. []
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